1-Dodecyl-2-pyrrolidinone
Overview
Description
Synthesis Analysis
The synthesis of 1-Aryl-2-pyrrolidinone derivatives, including structures similar to 1-Dodecyl-2-pyrrolidinone, often involves bromination, nucleophilic substitution, and cyclization processes. A study reported a novel process for synthesizing these derivatives with an overall yield of 72.2%, starting from benzocaine, showcasing the efficiency and practicality of the method used for such compounds (Cao Yan, 2012).
Molecular Structure Analysis
Although direct information on 1-Dodecyl-2-pyrrolidinone's molecular structure was not found, studies on related pyrrolidinone compounds provide insights into their structural characteristics. For instance, the molecular and crystal structure of 1-dodecylpyridinium chloride monohydrate shows the hydrocarbon chains arranged parallelly, indicating similar potential structural characteristics for 1-Dodecyl-2-pyrrolidinone (Kulthida Vongbupnimit et al., 1995).
Chemical Reactions and Properties
1-Dodecyl-2-pyrrolidinone, akin to other pyrrolidinone derivatives, participates in various chemical reactions due to its functional groups. For example, controlled hydrolysis and electrophilic substitution reactions are common, indicating the reactivity of such compounds under different conditions (S. Misra et al., 2011).
Scientific Research Applications
Transdermal and Dermal Enhancing Activity : 1-Dodecyl-2-pyrrolidinone was found to significantly enhance the transdermal penetration of hydrocortisone, a model drug, suggesting its potential as a penetration enhancer in transdermal drug delivery systems (Godwin, Michniak, Player, & Sowell, 1997).
Anticonvulsant Activity : Certain derivatives of 1-Dodecyl-2-pyrrolidinone, such as 1-dodecanoyl-2-pyrrolidinone, have shown anticonvulsant effects in animal models, indicating their potential use in treating seizure disorders (Sasaki, Mori, Nakamura, & Shibasaki, 1991).
Polymerization Applications : 1-Dodecyl-2-pyrrolidinone has been used in the polymerization of methyl methacrylate, demonstrating its role in “living” polymerization and contributing to the development of polymers with specific characteristics (Hu & Chen, 2002).
Photophysical Studies : The compound has been studied for its photophysical properties in the context of fluorescent liquid crystals, suggesting potential applications in the field of materials science and optical technologies (Pedro et al., 2012).
Enhanced Bioavailability in Drug Delivery : Studies have demonstrated that 1-Dodecyl-2-pyrrolidinone enhances the bioavailability of drugs like fenoterol in transdermal delivery systems, indicating its potential to improve the effectiveness of topical drug treatments (Elshafeey et al., 2011).
Design of Improved Permeation Enhancers : Research has also focused on designing better chemical penetration enhancers for transdermal drug delivery, with 1-Dodecyl-2-pyrrolidinone being identified as a potential candidate due to its nontoxic nature and effectiveness in enhancing drug permeation (Godavarthy et al., 2009).
Safety And Hazards
Future Directions
1-Dodecyl-2-pyrrolidinone is a low-foaming, nonionic surfactant that is used within household, industrial, and institutional cleaners . It is also a wetting agent and used in adhesive and sealant chemical formulations . It has uses within the pesticide industry and is also known to be used as a conditioner, foam stabilizer, inks, and in water-borne coatings .
properties
IUPAC Name |
1-dodecylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQAIBZIHNJDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042206 | |
Record name | 1-Dodecyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Pyrrolidinone, 1-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Dodecyl-2-pyrrolidinone | |
CAS RN |
2687-96-9 | |
Record name | N-Dodecyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2687-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecyl-2-pyrrolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(n-dodecyl)pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Dodecyl-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL PYRROLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P14VW8FNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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